
(R)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its simplicity, good yields, and mild reaction conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and catalytic processes. For example, the use of dual-functional ionic liquids as catalysts can enhance the efficiency and selectivity of the reactions, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction may yield secondary amines .
Wissenschaftliche Forschungsanwendungen
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neurotoxic and neuroprotective effects.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy.
Industry: Used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of ®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and affecting neuronal signaling. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-ethyl-N-[[(3R)-piperidin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
DOQHFNCPMZRSIA-SNVBAGLBSA-N |
Isomerische SMILES |
CCN(CC)C[C@@H]1CCCNC1 |
Kanonische SMILES |
CCN(CC)CC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
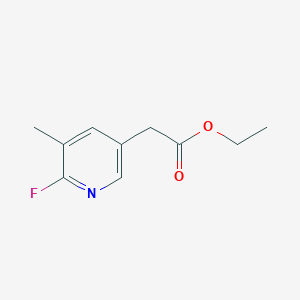
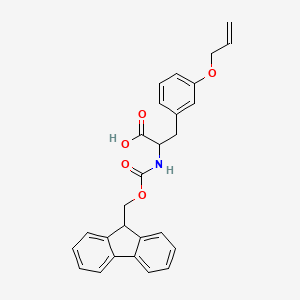
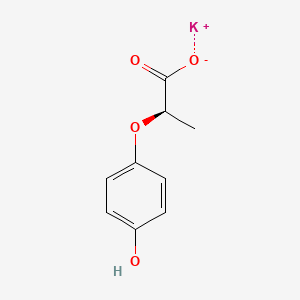
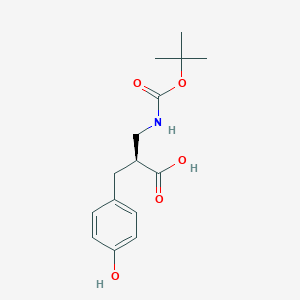
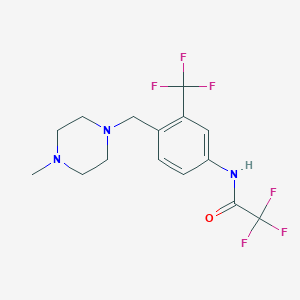
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
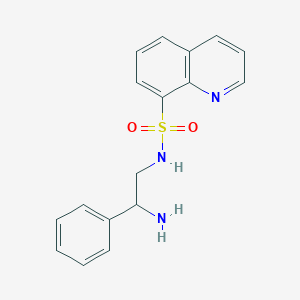
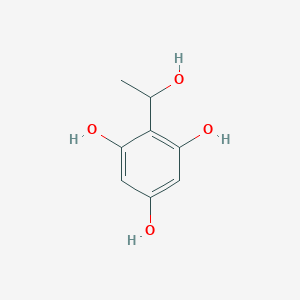
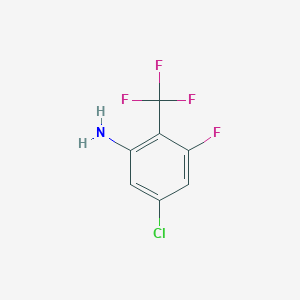

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
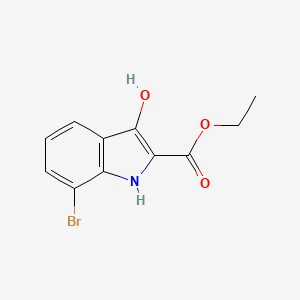
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
